molecular formula C16H14Cl2N4OS B15097967 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine

3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B15097967
M. Wt: 381.3 g/mol
InChI Key: FJBRKEUEWJZGHU-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine is a chemical compound with the molecular formula C15H13Cl2N3OS. This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-(2-methoxyphenyl)-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes involved in cell division and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of both the 2,4-dichlorobenzyl and 2-methoxyphenyl groups enhances its potential as a versatile intermediate in organic synthesis and its biological activity .

Properties

Molecular Formula

C16H14Cl2N4OS

Molecular Weight

381.3 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H14Cl2N4OS/c1-23-14-5-3-2-4-12(14)15-20-21-16(22(15)19)24-9-10-6-7-11(17)8-13(10)18/h2-8H,9,19H2,1H3

InChI Key

FJBRKEUEWJZGHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N)SCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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